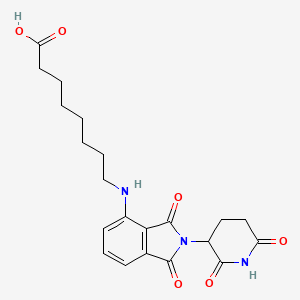

Pomalidomide-C7-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6/c25-16-11-10-15(19(28)23-16)24-20(29)13-7-6-8-14(18(13)21(24)30)22-12-5-3-1-2-4-9-17(26)27/h6-8,15,22H,1-5,9-12H2,(H,26,27)(H,23,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDAOSIFULSGHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pomalidomide-C7-COOH: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-C7-COOH is a crucial synthetic intermediate in the rapidly evolving field of targeted protein degradation. As a functionalized derivative of pomalidomide (B1683931), it serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for the synthesis and application of this compound in targeted protein degradation studies are presented, alongside key quantitative data to inform drug design and development.

Introduction

Targeted protein degradation utilizing PROTACs has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

Pomalidomide is a potent immunomodulatory agent that binds with high affinity to CRBN, a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1] This interaction has been effectively harnessed in the design of CRBN-recruiting PROTACs. This compound is a derivative of pomalidomide featuring a seven-carbon aliphatic chain terminating in a carboxylic acid. This functional group provides a versatile handle for conjugation to a linker, which is subsequently attached to a POI-binding ligand, forming the final PROTAC. This guide details the technical aspects of this compound, providing a foundational resource for its application in drug discovery and development.

Chemical Properties and Data

This compound is a synthesized E3 ligase cereblon ligand-linker conjugate.[2] It is primarily utilized as an intermediate in the synthesis of PROTACs, such as those targeting BCL-XL for degradation.[2]

| Property | Value | Reference |

| IUPAC Name | 8-(4-(1-oxido-1,3-dioxoisoindolin-2-yl)-2,6-dioxopiperidin-3-yl)octanoic acid | N/A |

| CAS Number | 2225940-51-0 | [2] |

| Molecular Formula | C21H25N3O6 | [3] |

| Molecular Weight | 415.44 g/mol | [3] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | [2] |

| Purity | Typically >98% | [2] |

| Storage | -20°C for short term, -80°C for long term | [2] |

| Pomalidomide KD for CRBN | ~157 nM | [1] |

Note: The dissociation constant (KD) provided is for the parent compound, pomalidomide. The C7-COOH linker is not expected to significantly alter the binding affinity to CRBN.

Mechanism of Action in PROTACs

The fundamental role of this compound is to serve as the CRBN-engaging component of a PROTAC. Once incorporated into the heterobifunctional molecule, the pomalidomide moiety binds to CRBN, while the other end of the PROTAC binds to the target protein of interest. This induced proximity facilitates the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase. The formation of this complex leads to the ubiquitination of the POI by the E3 ligase machinery, marking it for subsequent degradation by the 26S proteasome. This catalytic process results in the selective removal of the target protein from the cell.

Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.

Experimental Protocols

The following sections provide representative protocols for the synthesis of a PROTAC using this compound and a subsequent in vitro protein degradation assay. These protocols are intended as a guide and may require optimization based on the specific POI ligand and target protein.

Synthesis of a PROTAC using this compound

This protocol outlines the amide coupling of this compound to a POI ligand containing a primary or secondary amine.

Materials:

-

This compound

-

POI ligand with an amine-terminated linker

-

N,N-Dimethylformamide (DMF)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add the POI ligand with an amine-terminated linker (1.0 equivalent) to the solution.

-

Add PyBOP (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

-

Characterize the purified PROTAC by MS and NMR to confirm its identity and purity.

Caption: General workflow for PROTAC synthesis.

In Vitro Protein Degradation Assay

This protocol describes a Western blot-based assay to assess the ability of a pomalidomide-based PROTAC to induce the degradation of a target protein in cultured cells.

Materials:

-

Human cell line expressing the POI

-

Complete cell culture medium

-

PROTAC stock solution in DMSO

-

Vehicle control (DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the PROTAC. Include a vehicle-only control.

-

Incubation: Incubate the cells for a desired time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies for the POI and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

-

Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control and calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Quantitative Data for Pomalidomide-Based PROTACs

| Compound | Target | Cell Line | IC50 (µM) | Dmax (%) | Reference |

| Compound 16 | EGFRWT | A549 | 0.10 | 96% (at 72h) | [4] |

| Compound 16 | EGFRT790M | A549 | 4.02 | N/A | [4] |

Note: The linker used in the referenced study is different from a C7-COOH linker. This data is for illustrative purposes only.

Conclusion

This compound is a valuable chemical tool for the development of CRBN-recruiting PROTACs. Its well-defined structure and versatile carboxylic acid handle facilitate the efficient synthesis of a wide range of PROTAC molecules. The high binding affinity of the pomalidomide warhead to CRBN ensures effective recruitment of the E3 ligase to the target protein, leading to its potent and selective degradation. This technical guide provides researchers and drug developers with the essential information and methodologies to effectively utilize this compound in their targeted protein degradation programs, ultimately accelerating the discovery of novel therapeutics.

References

- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pomalidomide 4'-alkylC7-acid, 2225940-51-0 | BroadPharm [broadpharm.com]

- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide-C7-COOH: An In-depth Technical Guide to its Mechanism of Action as a Cereblon E3 Ligase Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-C7-COOH is a functionalized derivative of the immunomodulatory drug (IMiD) pomalidomide (B1683931), designed as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its core mechanism of action is intrinsically linked to that of its parent compound, pomalidomide. It acts as a potent molecular glue, binding to the substrate receptor Cereblon (CRBN) of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event allosterically modulates the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins. This targeted protein degradation is the cornerstone of its utility in the development of novel therapeutics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its interaction with CRBN, the downstream consequences of neosubstrate degradation, and detailed experimental protocols for its characterization.

Introduction

Pomalidomide, a third-generation IMiD, has demonstrated significant therapeutic efficacy in the treatment of multiple myeloma. Its mechanism of action was elucidated with the discovery of Cereblon (CRBN) as its direct cellular target. Pomalidomide binding to CRBN induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of myeloma cells.

This compound is a derivative of pomalidomide that features a seven-carbon linker with a terminal carboxylic acid group. This functionalization allows for its conjugation to a ligand for a protein of interest, creating a heterobifunctional PROTAC. The pomalidomide moiety serves as the E3 ligase-recruiting element, while the other end of the molecule engages the target protein, bringing it into proximity with the CRL4^CRBN^ complex for degradation.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of action of this compound is to act as a molecular glue that redirects the activity of the CRL4^CRBN^ E3 ubiquitin ligase.

2.1. Binding to Cereblon (CRBN)

This compound, through its pomalidomide warhead, binds to a specific pocket within the thalidomide-binding domain (TBD) of CRBN. This interaction is crucial for its function and induces a conformational change in CRBN, creating a novel interface for the recruitment of neosubstrates.

2.2. Neosubstrate Recruitment and Degradation

The primary neosubstrates recruited by the pomalidomide-CRBN complex are the lymphoid transcription factors IKZF1 and Aiolos (IKZF3). The binding of pomalidomide to CRBN enhances the affinity of the E3 ligase for these proteins, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.

2.3. Downstream Signaling Consequences

The degradation of IKZF1 and IKZF3 has profound downstream effects on cancer cells, including:

-

Direct Anti-proliferative and Pro-apoptotic Effects: Degradation of these transcription factors leads to the downregulation of key survival proteins in multiple myeloma cells, such as c-Myc and IRF4, ultimately inducing cell cycle arrest and apoptosis.

-

Immunomodulatory Effects: The degradation of IKZF1 and IKZF3 in T cells leads to increased production of interleukin-2 (B1167480) (IL-2) and enhanced T-cell and Natural Killer (NK) cell activity, contributing to an anti-tumor immune response.

Quantitative Data

| Parameter | Analyte | Value | Assay Method | Reference |

| CRBN Binding | Pomalidomide | IC50: ~1.2 µM | TR-FRET | [1] |

| Pomalidomide | IC50: ~3 µM | Fluorescence-based thermal shift assay | [2] | |

| IKZF1 Degradation | Pomalidomide | Time-dependent degradation observed as early as 1 hour | Western Blot | |

| Cell Viability | Pomalidomide | IC50: 8 µM (RPMI8226 cells, 48h) | MTT Assay | |

| Pomalidomide | IC50: 10 µM (OPM2 cells, 48h) | MTT Assay |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the mechanism of action of Pomalidomomide-C7-COOH.

4.1. Cereblon Binding Assay (Fluorescence Polarization)

This assay determines the binding affinity of this compound to the CRBN-DDB1 complex by measuring the displacement of a fluorescently labeled ligand.

-

Materials:

-

Recombinant human CRBN-DDB1 complex

-

Fluorescently labeled thalidomide (B1683933) probe (e.g., FAM-thalidomide)

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

This compound

-

Pomalidomide (as a positive control)

-

Black, low-volume 384-well microplate

-

Microplate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a serial dilution of this compound and pomalidomide in Assay Buffer.

-

In the microplate, add the diluted compounds.

-

Add the CRBN-DDB1 complex to each well (final concentration typically in the low nM range).

-

Add the fluorescently labeled thalidomide probe to each well (final concentration typically in the low nM range).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization of each well.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

4.2. IKZF1 Degradation Assay (Western Blot)

This assay qualitatively and semi-quantitatively assesses the degradation of IKZF1 in cells treated with this compound.

-

Materials:

-

Multiple myeloma cell line (e.g., MM.1S, U266)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Proteasome inhibitor (e.g., MG132) as a negative control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IKZF1, anti-Aiolos, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO) and a positive control (pomalidomide). For a negative control, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding this compound.

-

Harvest cells and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

4.3. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

-

Materials:

-

Multiple myeloma cell line

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for a desired period (e.g., 48, 72 hours). Include a vehicle control.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to each well and incubate until the formazan (B1609692) crystals are fully dissolved.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Visualizations

5.1. Signaling Pathway

Caption: this compound mediated protein degradation pathway.

5.2. Experimental Workflow: Western Blot for IKZF1 Degradation

Caption: Workflow for assessing IKZF1 degradation by Western blot.

5.3. Experimental Workflow: Cell Viability (MTT) Assay

Caption: Workflow for determining cell viability using an MTT assay.

References

The Lynchpin of Targeted Protein Degradation: A Technical Guide to Pomalidomide-C7-COOH in PROTAC Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Pomalidomide, a derivative of thalidomide, has become a cornerstone in PROTAC design, serving as a high-affinity ligand for the Cereblon (CRBN) E3 ligase. This guide provides an in-depth technical overview of Pomalidomide-C7-COOH, a key building block for constructing potent and effective PROTACs. We will delve into its synthesis, its role in the PROTAC mechanism of action, and the experimental protocols crucial for evaluating the efficacy of this compound-based degraders.

Pomalidomide's enhanced binding affinity for CRBN, compared to its predecessor thalidomide, often translates into more stable ternary complex formation, leading to more efficient and potent protein degradation.[2] The C7-COOH linker provides a versatile attachment point for conjugation to a wide array of "warheads" targeting various proteins of interest, making it a valuable tool in the development of novel therapeutics.

Core Concepts: The PROTAC-Mediated Degradation Pathway

The fundamental mechanism of a pomalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule, upon degradation of the target, is released and can catalytically induce the degradation of additional target protein molecules.

Caption: General mechanism of action for CRBN-based PROTACs.

Quantitative Data on Pomalidomide-Based PROTACs

The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize the performance of various pomalidomide-based PROTACs against a range of therapeutic targets.

Table 1: Pomalidomide-Based PROTACs Targeting Kinases

| Target Protein | PROTAC Compound | DC50 (nM) | Dmax (%) | Cell Line |

| BTK | P13I | ~70 | >90 | Namalwa |

| BTK | MT-802 | ~9 | >99 | Namalwa |

| EGFR | Compound 16 | N/A | 96 | A549 |

| B-Raf | Compound 2 | N/A | >80 | A375 |

Table 2: Pomalidomide-Based PROTACs Targeting Epigenetic Proteins and Other Targets

| Target Protein | PROTAC Compound | DC50 (nM) | Dmax (%) | Cell Line |

| BRD4 | ARV-825 | <1 | >90 | Burkitt's Lymphoma |

| BRD4 | dBET1 | ~4 | >95 | RS4;11 |

| HDAC8 | ZQ-23 | 147 | 93 | Jurkat |

| CK1δ | P1d | ~550 | 70 | Various |

| KRAS G12C | KP-14 | ~1250 | >80 | NCI-H358 |

Experimental Protocols

Synthesis of this compound

While a single, standardized protocol for the synthesis of this compound is not universally cited, the following represents a general and reliable approach based on established methods for creating pomalidomide-linker conjugates.[1][3][4][5][6] This procedure typically involves the nucleophilic aromatic substitution (SNAr) reaction of a primary amine with 4-fluorothalidomide.

Materials:

-

4-Fluorothalidomide

-

8-Aminooctanoic acid

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add 8-aminooctanoic acid (1.1 equivalents) and DIPEA (3 equivalents).

-

Heat the reaction mixture to 90-130°C and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield this compound.

Conjugation of this compound to a Target Protein Ligand (Warhead)

The carboxylic acid moiety of this compound allows for standard amide bond formation with an amine-functionalized warhead.

Materials:

-

This compound

-

Amine-containing warhead

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other peptide coupling reagent

-

DIPEA

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1 equivalent) and the amine-containing warhead (1 equivalent) in DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., EtOAc).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of a target protein.[2]

Procedure:

-

Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of degradation. Calculate DC50 and Dmax values by plotting the percentage of remaining protein against the PROTAC concentration.

Caption: A typical experimental workflow for evaluating PROTAC efficacy.[2]

Ubiquitination Assay

This assay confirms that the PROTAC is inducing ubiquitination of the target protein.

Procedure:

-

Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

-

Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody. An increase in high molecular weight smeared bands in the PROTAC-treated sample indicates polyubiquitination.

Ternary Complex Formation Assay

Various biophysical assays can be used to confirm the formation of the POI-PROTAC-CRBN ternary complex, which is essential for PROTAC activity.

-

Co-immunoprecipitation (Co-IP): Immunoprecipitate either the target protein or CRBN from cells treated with the PROTAC and blot for the other two components of the complex.

-

Surface Plasmon Resonance (SPR): Immobilize one component (e.g., CRBN) on a sensor chip and flow the other components (POI and PROTAC) over the surface to measure binding affinities and kinetics.

-

Isothermal Titration Calorimetry (ITC): Directly measure the heat changes associated with the binding events to determine thermodynamic parameters.

-

NanoBRET™/FRET Assays: In-cell assays that measure the proximity of fluorescently or luminescently tagged target protein and CRBN upon addition of the PROTAC.

Caption: Logical workflow for the synthesis and validation of a pomalidomide-based PROTAC.

Conclusion

This compound is a critical and versatile building block in the development of PROTACs. Its high affinity for the CRBN E3 ligase provides a robust anchor for recruiting the ubiquitin-proteasome system to a diverse range of target proteins. The C7-COOH linker offers a convenient point of attachment for various warheads, enabling the rapid generation and evaluation of novel protein degraders. The experimental protocols outlined in this guide provide a framework for the synthesis, conjugation, and functional characterization of this compound-based PROTACs, empowering researchers to advance the field of targeted protein degradation and develop next-generation therapeutics.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Pomalidomide-C7-COOH for Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), has emerged as a cornerstone in the field of targeted protein degradation (TPD). Its ability to act as a molecular glue by binding to the E3 ubiquitin ligase Cereblon (CRBN) has been harnessed in the development of proteolysis-targeting chimeras (PROTACs). Pomalidomide-C7-COOH is a key bifunctional molecule that incorporates the CRBN-recruiting pomalidomide core linked to a seven-carbon alkyl chain terminating in a carboxylic acid. This functional handle allows for the covalent attachment of a target protein-binding ligand, creating a PROTAC capable of inducing the degradation of specific proteins of interest. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its application, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Pomalidomide and Targeted Protein Degradation

Targeted protein degradation is a therapeutic modality that utilizes the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of three components: a ligand that binds to an E3 ubiquitin ligase, a ligand for a protein of interest (POI), and a linker that connects the two.[1][2]

Pomalidomide is a potent ligand for the CRBN E3 ligase.[3][4] By incorporating pomalidomide into a PROTAC, the resulting molecule can recruit CRBN to a specific POI, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6] this compound serves as a readily adaptable building block for the synthesis of such PROTACs.[7][]

Mechanism of Action

The mechanism of action for a PROTAC utilizing a this compound derived E3 ligase ligand follows a catalytic cycle:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex, forming a ternary complex.[2][4]

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[9]

-

PROTAC Recycling: The PROTAC molecule is then released and can engage in another round of degradation, acting catalytically.[10]

Quantitative Data

The efficacy of a PROTAC is determined by its binding affinity to its targets and its ability to induce degradation of the POI.

Binding Affinity

Pomalidomide exhibits a strong binding affinity to the CRBN E3 ligase, which is crucial for the formation of a stable ternary complex.

| Ligand | Target | Method | Kd (nM) | Reference |

| Pomalidomide | CRBN | Competitive Titration | ~157 | [11] |

| Pomalidomide | CRBN-DDB1 Complex | Isothermal Titration Calorimetry (ITC) | 12,500 | [12] |

| Pomalidomide | CRBN Thalidomide (B1683933) Binding Domain | Isothermal Titration Calorimetry (ITC) | 14,700 | [13] |

Note: Binding affinities can vary depending on the experimental conditions and the specific protein constructs used.

Degradation Potency

The degradation efficiency of a PROTAC is typically measured by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following table presents data for pomalidomide-based PROTACs with alkyl-ether linkers targeting EGFR, which are structurally similar to a C7 linker.

| Compound | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 | [4][14] |

| Compound 16 | Alkyl-ether | 32.9 | 96 | A549 | [4][14] |

Experimental Protocols

Synthesis of this compound

A common method for synthesizing pomalidomide-linker conjugates involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with a primary amine.[6][15]

Materials:

-

4-Fluorothalidomide

-

8-Aminooctanoic acid

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add 8-aminooctanoic acid (1.1 equivalents) and DIPEA (3 equivalents).

-

Heat the reaction mixture at 130°C for the time required for the reaction to complete (monitoring by LC-MS is recommended).[15]

-

After completion, cool the reaction mixture to room temperature.

-

Purify the product using an appropriate chromatographic method (e.g., column chromatography) to yield this compound.

Western Blotting for Protein Degradation Analysis

Western blotting is a standard technique to quantify the degradation of a target protein following treatment with a PROTAC.[16][17]

Materials:

-

Cultured cells expressing the POI

-

PROTAC of interest (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).[16]

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer.[16]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.[16]

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples.

-

Add Laemmli sample buffer and heat the samples.

-

Load equal amounts of protein onto an SDS-PAGE gel.[17]

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane.[17]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody for the POI, followed by the primary antibody for the loading control.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.[16]

-

-

Detection and Analysis:

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the POI band intensity to the loading control.[16]

-

Visualizations

Signaling Pathway

Caption: CRBN-mediated protein degradation pathway initiated by a pomalidomide-based PROTAC.

Experimental Workflow

References

- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]

- 2. biopharma.co.uk [biopharma.co.uk]

- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 7. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 15. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Lynchpin of Targeted Protein Degradation: A Technical Guide to Pomalidomide-C7-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, enabling the targeted degradation of previously "undruggable" proteins. At the heart of many successful PROTACs lies the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. Pomalidomide (B1683931), a potent immunomodulatory agent, serves as a highly effective CRBN ligand. This technical guide focuses on Pomalidomide-C7-COOH, a crucial intermediate that bridges the pomalidomide core to a linker, facilitating the synthesis of bespoke PROTACs. While not a therapeutic agent itself, this compound is a pivotal research tool in the discovery and development of novel protein degraders. This document provides an in-depth overview of its synthesis, mechanism of action, and its application in the creation of targeted protein degraders, with a focus on BCL-XL-targeting PROTACs.

Chemical Properties and Data

This compound is a synthesized E3 ligase cereblon ligand-linker conjugate.[1][2] Its key chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C20H23N3O6 | PubChem |

| Molecular Weight | 401.4 g/mol | PubChem[3] |

| CAS Number | 2225940-51-0 | MedchemExpress[1] |

| IUPAC Name | 7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]heptanoic acid | PubChem[3] |

| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCC(=O)O | PubChem[3] |

| Appearance | Solid | MedchemExpress |

| Solubility | Soluble in DMSO | MedchemExpress |

| Storage | -20°C for 1 month, -80°C for 6 months | MedchemExpress[1] |

While this compound itself is an intermediate, its utility is demonstrated in the efficacy of the PROTACs it helps create. The following table summarizes the in vitro activity of a BCL-XL-targeting PROTAC synthesized using a pomalidomide-based linker.

| PROTAC | Target | Cell Line | DC50 (nM) | EC50 (nM) | Source |

| SIAIS361034 | BCL-XL | MOLT-4 | <10 | 16.09 | The PROTAC selectively degrading BCL-XL inhibits the growth of tumors and significantly synergizes with Paclitaxel[4] |

Synthesis and Experimental Protocols

The synthesis of pomalidomide-linker conjugates like this compound generally involves the nucleophilic aromatic substitution (SNAr) reaction on a 4-fluorinated pomalidomide precursor. Recent advancements have focused on optimizing this process to improve yields and reduce reaction times, including the use of microwave-assisted synthesis.[5]

General Synthetic Protocol for Pomalidomide-Linker Conjugates

This protocol is a generalized procedure based on the synthesis of analogous pomalidomide-linker compounds.

Materials:

-

4-Fluorothalidomide

-

Amine-containing linker with a protected carboxylic acid (e.g., 7-aminoheptanoic acid ethyl ester)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Standard laboratory glassware

-

Purification equipment (e.g., flash chromatography system)

-

Reagents for deprotection of the carboxylic acid (e.g., Lithium hydroxide)

Procedure:

-

Dissolve 4-fluorothalidomide (1 equivalent) in DMSO.

-

Add the amine-containing linker (1.1 equivalents) to the solution.

-

Add DIPEA (3 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 90°C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pomalidomide-linker conjugate with the protected carboxylic acid.

-

Deprotect the carboxylic acid group. For an ethyl ester, this can be achieved by hydrolysis using a base like lithium hydroxide (B78521) in a mixture of THF and water.

-

Acidify the reaction mixture to protonate the carboxylic acid.

-

Extract the final product, this compound, with an organic solvent and purify as needed.

Cereblon Binding Assay Protocol

This fluorescence polarization-based assay is used to determine the binding affinity of pomalidomide analogs to the CRBN-DDB1 complex.

Materials:

-

Purified recombinant human CRBN-DDB1 complex

-

Fluorescently labeled thalidomide (B1683933) probe

-

Pomalidomide (as a positive control)

-

This compound (test compound)

-

Assay buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl)

-

Black, low-binding 96-well microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound and the pomalidomide control in the assay buffer.

-

In the 96-well plate, add the diluted compounds. Include wells with only the assay buffer for "no inhibitor" and "no enzyme" controls.

-

Add the CRBN-DDB1 complex to all wells except the "no enzyme" control.

-

Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Add the fluorescently labeled thalidomide probe to all wells.

-

Incubate for an additional 90 minutes at room temperature, protected from light, with gentle shaking.

-

Measure the fluorescence polarization of each well using the microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Protocol for BCL-XL Degradation

This protocol is used to quantify the degradation of a target protein, such as BCL-XL, following treatment with a PROTAC synthesized from this compound.

Materials:

-

Cancer cell line expressing BCL-XL (e.g., MOLT-4)

-

BCL-XL targeting PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against BCL-XL and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Seed the cells and treat them with varying concentrations of the BCL-XL PROTAC or a vehicle control for a specified time (e.g., 16 hours).

-

After incubation, wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody for BCL-XL and the loading control.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the extent of BCL-XL degradation. To confirm that the degradation is proteasome- and CRBN-dependent, the experiment can be repeated with the co-administration of a proteasome inhibitor (e.g., MG-132) or a competitive CRBN ligand (e.g., pomalidomide).[6]

Signaling Pathways and Experimental Workflows

Pomalidomide's Mechanism of Action as a Cereblon Ligand

Caption: Pomalidomide binds to CRBN, inducing the recruitment of neosubstrates for ubiquitination and proteasomal degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

Caption: Workflow for synthesizing a PROTAC from this compound and evaluating its biological activity.

Conclusion

This compound represents a critical building block in the development of novel therapeutics based on targeted protein degradation. Its role as a readily available, high-affinity Cereblon E3 ligase handle with a versatile linker attachment point has significantly accelerated the exploration of the PROTAC modality. Understanding the synthesis, mechanism, and application of this key intermediate is essential for researchers and drug developers aiming to harness the power of targeted protein degradation to address a wide range of diseases. As the field of PROTACs continues to evolve, the foundational tools like this compound will remain indispensable for the creation of the next generation of precision medicines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pomalidomide 4'-alkylC6-acid | C20H23N3O6 | CID 134589631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The PROTAC selectively degrading BCL-XL inhibits the growth of tumors and significantly synergizes with Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide-C7-COOH: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at Pomalidomide-C7-COOH, a key building block in the development of targeted protein degraders. This document outlines its core molecular features, its role in cellular signaling, and relevant experimental methodologies.

Core Molecular Data

This compound is a functionalized derivative of pomalidomide (B1683931), an immunomodulatory agent. It incorporates a seven-carbon carboxylic acid linker, making it a valuable intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

| Property | Value | Source(s) |

| Molecular Weight | 415.44 g/mol | [1] |

| Chemical Formula | C₂₁H₂₅N₃O₆ | [1] |

| Description | A synthesized E3 ligase cereblon ligand-linker conjugate. | [1] |

| Primary Application | Intermediate for the synthesis of PROTACs. | [1] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Pomalidomide and its derivatives exert their therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[][3] As a derivative, this compound functions as the Cereblon-binding moiety in a PROTAC.

The general mechanism of action for pomalidomide involves:

-

Binding to Cereblon: Pomalidomide binds to CRBN, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4-CRBN) complex.[3][4]

-

Recruitment of Neo-substrates: This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment of "neo-substrate" proteins that would not typically be targeted. Key neo-substrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][3][5]

-

Ubiquitination and Degradation: The recruited neo-substrates are then polyubiquitinated by the E3 ligase complex, marking them for degradation by the 26S proteasome.[][6]

-

Downstream Effects: The degradation of Ikaros and Aiolos leads to a cascade of downstream effects, including direct anti-proliferative and pro-apoptotic activity in cancer cells, as well as immunomodulatory effects on the tumor microenvironment.[3][5][6]

In the context of a PROTAC, the this compound component serves to recruit the CRBN E3 ligase to a specific protein of interest (POI) targeted by the other end of the PROTAC molecule, thereby inducing the POI's degradation.

Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of a pomalidomide-based molecule to Cereblon.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

Pomalidomide-C7-COOH: A Technical Guide for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. A key component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent degradation. Pomalidomide (B1683931), a derivative of thalidomide, is a potent ligand for the Cereblon (CRBN) E3 ligase, making it a valuable component in the design of effective PROTACs.[1] This technical guide focuses on Pomalidomide-C7-COOH, a versatile intermediate that incorporates the pomalidomide core functionalized with a seven-carbon carboxylic acid linker, primed for conjugation to a target protein ligand.

This compound serves as a foundational building block for the synthesis of PROTACs targeting a diverse range of proteins implicated in various diseases. Its utility has been demonstrated in the development of degraders for targets such as BCL-XL and the epidermal growth factor receptor (EGFR).[2][3] The C7 linker provides sufficient length and flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This guide will provide an in-depth overview of the synthesis, characterization, and application of this compound in PROTAC development, complete with experimental protocols and data presentation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a pomalidomide precursor, often 4-fluorothalidomide, with a bifunctional linker containing a primary amine at one end and a protected carboxylic acid at the other. The final step involves the deprotection of the carboxylic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluorothalidomide

-

8-Aminooctanoic acid methyl ester (or similar protected amino acid)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Step 1: Coupling of Pomalidomide Precursor and Linker.

-

To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add 8-aminooctanoic acid methyl ester (1.1 equivalents) and DIPEA (3 equivalents).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with DCM (3 x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pomalidomide-C7-methyl ester intermediate.

-

-

Step 2: Hydrolysis of the Methyl Ester.

-

Dissolve the pomalidomide-C7-methyl ester intermediate (1 equivalent) in a mixture of THF and water.

-

Add LiOH (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, acidify the reaction mixture to pH ~3-4 with 1M HCl.

-

Extract the product with DCM (3 x).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

-

Synthesis of PROTACs using this compound

This compound is readily conjugated to a target protein ligand containing a free amine group through a standard amide bond formation reaction.

Experimental Protocol: Amide Coupling for PROTAC Synthesis

Materials:

-

This compound

-

Target protein ligand with a primary or secondary amine

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography or preparative HPLC

Procedure:

-

To a solution of this compound (1 equivalent) and the amine-containing target protein ligand (1.1 equivalents) in DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with DCM (3 x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude PROTAC by silica gel column chromatography or preparative HPLC to yield the final product.

Characterization

The synthesized this compound and the final PROTAC should be thoroughly characterized to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess the purity of the compounds.[4][5]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Mechanism of Action of Pomalidomide-Based PROTACs

Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.

References

- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Strategic Spacer: A Technical Guide to the C7 Linker in Pomalidomide-C7-COOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic intervention by orchestrating the degradation of pathogenic proteins. The architecture of these heterobifunctional molecules, comprising a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is critical to their efficacy. Pomalidomide (B1683931), a potent binder of the Cereblon (CRBN) E3 ligase, is a cornerstone of many successful PROTACs. This technical guide delves into the crucial role of the linker element, with a specific focus on the C7 alkyl linker as utilized in the Pomalidomide-C7-COOH conjugate. We will explore the functional implications of linker length and composition on ternary complex formation, degradation efficiency, and overall PROTAC performance, supported by quantitative data and detailed experimental methodologies.

Introduction: The Linker as a Critical Determinant of PROTAC Efficacy

The linker in a PROTAC is far more than a passive tether; it is an active contributor to the molecule's biological activity.[1] Its length, rigidity, and chemical composition dictate the spatial orientation and proximity of the protein of interest (POI) and the E3 ligase within the ternary complex (POI-PROTAC-E3 ligase).[2] An optimal linker facilitates productive protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent ubiquitination and degradation of the target protein.[1]

Alkyl chains, such as the C7 linker in this compound, are a common and effective class of linkers.[2] Their key characteristics include:

-

Flexibility : Alkyl chains offer a high degree of conformational flexibility, which can be crucial for enabling the PROTAC to adopt a conformation favorable for ternary complex formation.[3]

-

Lipophilicity : The hydrophobic nature of alkyl linkers can enhance cell membrane permeability, a critical factor for the bioavailability of PROTACs.[2]

-

Synthetic Tractability : Alkyl linkers are synthetically accessible, allowing for the systematic variation of linker length to optimize PROTAC potency.[3]

This compound is a key building block in PROTAC synthesis, providing the CRBN-recruiting pomalidomide ligand pre-functionalized with a seven-carbon alkyl chain terminating in a carboxylic acid. This carboxylic acid group serves as a convenient handle for conjugation to a POI-binding ligand.[4]

Mechanism of Action: A Pomalidomide-Based PROTAC

A PROTAC synthesized using this compound operates by hijacking the cell's ubiquitin-proteasome system. The process can be summarized in the following steps:

-

Ternary Complex Formation : The PROTAC simultaneously binds to the POI and the CRBN subunit of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex, forming a ternary complex.

-

Ubiquitination : The induced proximity of the POI and the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

-

Catalytic Cycle : The PROTAC is released and can induce the degradation of multiple POI molecules.[5]

Data Presentation: The Impact of Linker Composition and Length

The selection of the linker is a critical optimization step in PROTAC design. The following tables summarize quantitative data from published literature, illustrating the impact of linker length and composition on the degradation potency (DC50) and maximal degradation (Dmax) of pomalidomide-based PROTACs.

Table 1: Comparative Degradation of EGFR by Pomalidomide-Based PROTACs with Alkyl-Ether Linkers

| Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| 15 | Alkyl-ether | 43.4 | >90 | A549 |

| 16 | Alkyl-ether | 32.9 | 96 | A549 |

| Data extracted from a study by Meng et al. (2022) as cited in a Benchchem technical guide.[2][6] |

Observation : Subtle modifications in the alkyl-ether linker structure can lead to significant differences in degradation potency, with Compound 16 demonstrating improved DC50 and Dmax values compared to Compound 15.[2][6]

Table 2: Degradation of BRD4 by Pomalidomide-Based PROTACs with Different Linker Types

| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |

| ARV-825 | PEG linker | <1 | >95 | RS4;11 |

| Compound 21 | Alkyl linker | Not Reported | >75 at 1µM | THP-1 |

| Data compiled from different studies as presented in a Benchchem comparative guide.[7] |

Observation : Both PEG and alkyl linkers can be effectively used in pomalidomide-based PROTACs to achieve significant degradation of the target protein. The choice of linker type can influence the physicochemical properties and overall efficacy of the PROTAC.[7]

Experimental Protocols

The evaluation of a PROTAC synthesized from this compound involves a series of biochemical and cell-based assays to determine its binding affinity, ability to form a ternary complex, and ultimately, its efficacy in degrading the target protein.

Synthesis of a Pomalidomide-Based PROTAC

The synthesis of a PROTAC using this compound typically involves the coupling of the carboxylic acid group of the linker to a free amine on the POI-binding ligand via an amide bond formation reaction.

General Protocol:

-

Activation of Carboxylic Acid : Dissolve this compound in a suitable solvent (e.g., DMF). Add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA) and stir at room temperature to activate the carboxylic acid.

-

Coupling Reaction : Add the POI-binding ligand containing a free amine to the reaction mixture.

-

Reaction Monitoring : Monitor the progress of the reaction by LC-MS.

-

Purification : Upon completion, purify the crude product using reverse-phase HPLC to obtain the final PROTAC.

-

Characterization : Confirm the identity and purity of the final PROTAC by HRMS and NMR.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be employed to characterize this interaction.[2]

Surface Plasmon Resonance (SPR):

-

Immobilization : Immobilize the CRBN E3 ligase complex onto an SPR sensor chip.

-

Binary Interaction : Inject the PROTAC over the chip surface to measure its binary binding affinity to CRBN.

-

Ternary Complex Formation : Inject a mixture of the PROTAC and the POI over the CRBN-immobilized surface. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.

-

Data Analysis : Analyze the sensorgrams to determine the binding affinities (KD) and kinetics (ka, kd) of the interactions.[8]

Western Blotting for Protein Degradation

Western blotting is a standard method to quantify the degradation of the target protein in cells treated with a PROTAC.[9]

Protocol:

-

Cell Culture and Treatment : Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis : Wash the cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.

-

SDS-PAGE and Transfer : Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting : Block the membrane and incubate with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[5]

Conclusion

The C7 linker in this compound represents a strategically important component in the design of potent and effective PROTACs. Its alkyl nature provides a balance of flexibility and lipophilicity that can facilitate ternary complex formation and enhance cellular permeability. The carboxylic acid terminus offers a versatile conjugation point for a wide range of POI-binding ligands. As demonstrated by the presented data, systematic optimization of the linker is a critical step in the development of PROTACs with desired pharmacological properties. The experimental protocols outlined in this guide provide a robust framework for the synthesis and evaluation of novel PROTACs, enabling researchers to rationally design the next generation of targeted protein degraders.

References

- 1. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

Pomalidomide-C7-COOH: A Technical Guide to a Key E3 Ligase Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Pomalidomide-C7-COOH, a crucial derivative of the immunomodulatory drug (IMiD) thalidomide (B1683933). As a functionalized analog of pomalidomide (B1683931), this molecule serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, playing a pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the synthesis, mechanism of action, and applications of this compound in targeted protein degradation. It also provides comprehensive experimental protocols for key assays and summarizes relevant quantitative data to facilitate its use in research and drug development.

Introduction: From Thalidomide to a Versatile PROTAC Building Block

Pomalidomide, a second-generation IMiD, is a potent derivative of thalidomide with enhanced anti-inflammatory and anti-angiogenic properties.[1] The therapeutic effects of pomalidomide are primarily mediated through its binding to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[2] This interaction redirects the E3 ligase activity towards the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3]

The discovery of this mechanism has positioned pomalidomide as a powerful tool in the field of targeted protein degradation. By functionalizing pomalidomide with a linker terminating in a reactive group, it can be conjugated to a ligand for a protein of interest (POI), creating a PROTAC. This heterobifunctional molecule serves to bring the POI into close proximity with the CRBN E3 ligase, leading to the POI's ubiquitination and degradation.

This compound is a specifically designed derivative where a seven-carbon aliphatic chain with a terminal carboxylic acid is attached to the pomalidomide core. This linker provides a readily available functional group for conjugation to a POI ligand, making it a valuable intermediate in the synthesis of PROTACs for various therapeutic targets.[4]

Synthesis of this compound

A plausible synthetic scheme would involve the reaction of 4-fluoropomalidomide with 8-aminooctanoic acid. The amino group of the linker displaces the fluorine atom on the phthalimide (B116566) ring of pomalidomide.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 4-fluoropomalidomide (1 equivalent) in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) is added 8-aminooctanoic acid (1.1-1.5 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for several hours to overnight. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and acidified to precipitate the product. The crude product is then collected by filtration and purified by an appropriate method, such as recrystallization or flash column chromatography on silica (B1680970) gel, to yield this compound.

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound, as a CRBN ligand, is the key component that enables a PROTAC to engage the cell's protein degradation machinery. The mechanism of action of a this compound-based PROTAC can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule, due to its bifunctional nature, simultaneously binds to the protein of interest (POI) through its specific ligand and to the CRBN E3 ligase via the pomalidomide moiety. This results in the formation of a transient ternary complex (POI-PROTAC-CRBN).

-

Ubiquitination: The formation of the ternary complex brings the POI into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CUL4A-DDB1-RBX1 complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI, leading to its polyubiquitination.

-

Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome. The proteasome binds to the polyubiquitinated POI, unfolds it, and degrades it into small peptides.

-

PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released after the ubiquitination of the POI, allowing it to act catalytically and induce the degradation of multiple POI molecules.

Quantitative Data

| Compound | Assay Type | Target | Kd / IC50 | Reference |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | CRBN-DDB1 | ~157 nM | |

| Pomalidomide | Competitive Binding Assay | CRBN-DDB1 | ~250 nM | |

| Pomalidomide | Fluorescence-based Thermal Shift Assay | CRBN-DDB1 | ~3 µM |

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved). The following table provides examples of the degradation efficiency of pomalidomide-based PROTACs targeting different proteins.

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |

| ZQ-23 | HDAC8 | K562 | 147 nM | 93% | |

| Compound 16 | EGFR | A549 | 32.9 nM | >90% | [3] |

Experimental Protocols

Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of a test compound for CRBN.

Materials:

-

Purified recombinant human CRBN-DDB1 complex

-

Fluorescently labeled thalidomide probe (e.g., Cy5-labeled thalidomide)

-

This compound

-

Pomalidomide (as a positive control)

-

Assay buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20)

-

Black, low-binding 96-well microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. Also, prepare a serial dilution of pomalidomide as a positive control.

-

In a 96-well plate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" and "no enzyme" controls.

-

Add the CRBN-DDB1 complex to all wells except the "no enzyme" control.

-

Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Add the fluorescently labeled thalidomide probe to all wells.

-

Incubate the plate for an additional 60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Protein Degradation Assay (Western Blotting)

This protocol is the primary method to confirm that a PROTAC synthesized using this compound induces the degradation of the target protein in a cellular context.

Materials:

-

Cell line expressing the protein of interest (POI)

-

Complete cell culture medium

-